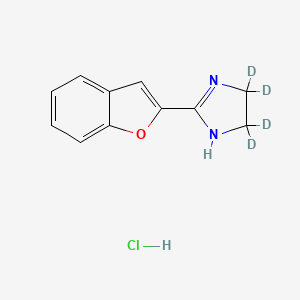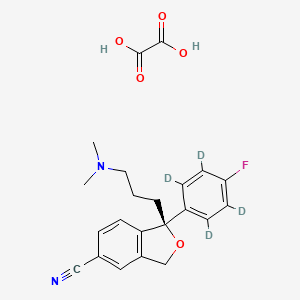
5-HT1A antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-HT1A antagonist 1” is a chemical entity that acts as an antagonist at the serotonin 1A receptor, also known as the 5-hydroxytryptamine receptor 1A. This receptor is a subtype of serotonin receptors, which are involved in various physiological processes, including mood regulation, anxiety, and cognition. The serotonin 1A receptor is a G protein-coupled receptor that is widely distributed in the brain, spleen, and neonatal kidney .
Méthodes De Préparation
The synthesis of 5-HT1A antagonist 1 typically involves multiple steps, including cyclization, nucleophilic substitution, and purification. One method involves the use of sodium hydroxide and ethylene glycol as solvents for cyclization, followed by the use of triethylamine as a base and ethanol as a solvent for further reactions. The final step often involves nucleophilic substitution using potassium carbonate as a base and acetonitrile as a solvent . Industrial production methods may utilize microwave-assisted synthesis to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
5-HT1A antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide and potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-HT1A antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor ligands.
Biology: It helps in understanding the role of serotonin receptors in various biological processes.
Medicine: It is investigated for its potential therapeutic applications in treating anxiety, depression, and other mood disorders
Industry: It is used in the development of new pharmaceuticals targeting serotonin receptors.
Mécanisme D'action
The mechanism of action of 5-HT1A antagonist 1 involves binding to the serotonin 1A receptor and inhibiting its activity. This receptor is coupled to the Gi protein, and its activation typically leads to hyperpolarization and reduced firing rate of the postsynaptic neuron. By antagonizing this receptor, this compound prevents these effects, thereby modulating neurotransmitter release and neuronal activity .
Comparaison Avec Des Composés Similaires
5-HT1A antagonist 1 can be compared with other serotonin receptor antagonists such as clozapine, trazodone, and pindolol. These compounds also target serotonin receptors but may have different affinities and selectivities for various receptor subtypes. For example:
Clozapine: An atypical antipsychotic used in treatment-resistant schizophrenia.
Trazodone: A serotonin uptake inhibitor used to treat major depressive disorder.
Pindolol: A beta adrenoceptor antagonist used to treat hypertension and arrhythmias.
Each of these compounds has unique properties and therapeutic applications, highlighting the specificity and potential of this compound in scientific research and medicine.
Propriétés
Formule moléculaire |
C23H29ClN6O2 |
|---|---|
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-N-[6-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)hexyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H29ClN6O2/c24-19-8-7-9-20(18-19)27-14-16-28(17-15-27)22(31)25-11-4-1-2-5-13-30-23(32)29-12-6-3-10-21(29)26-30/h3,6-10,12,18H,1-2,4-5,11,13-17H2,(H,25,31) |
Clé InChI |
LQACCULQLKHGMI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCCCCCCN3C(=O)N4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



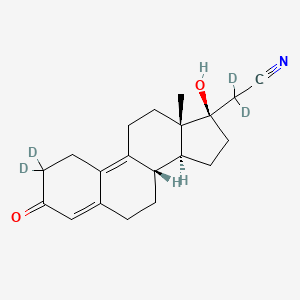
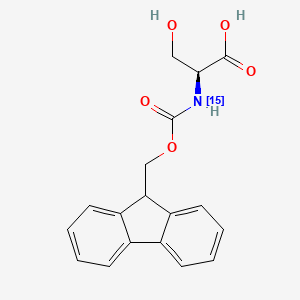
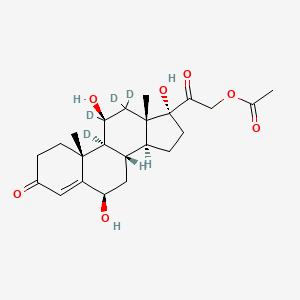
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
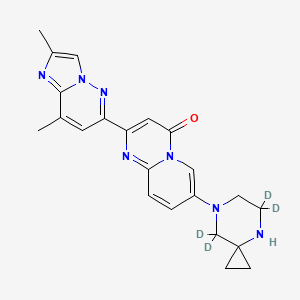
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
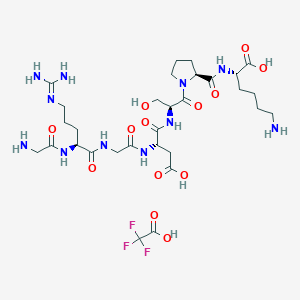
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
